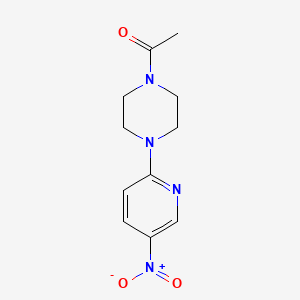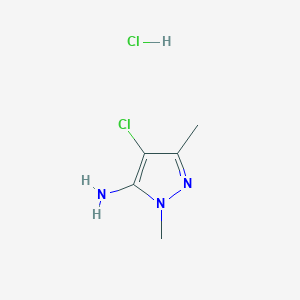![molecular formula C21H21N3O4S B2641828 methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251676-12-6](/img/structure/B2641828.png)
methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. The benzodiazepine ring is fused with a five-membered thiazole ring. Attached to this structure is a methoxyphenyl group through an amino linkage .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains a benzodiazepine ring, a thiazole ring, and a methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the benzodiazepine ring might confer certain psychoactive properties .Aplicaciones Científicas De Investigación
Synthesis and Cyclization
One line of research involves the synthesis and cyclization of compounds related to the mentioned chemical structure. Rutkauskas et al. (2008) described the reaction of methyl- and methoxyaminobenzenethiols with acrylic acid, leading to the formation of benzothiazepin-4(5H)-ones among other compounds. This study illustrates the cyclization process to form benzothiazepine derivatives, which are crucial for developing new molecules with potential biological activity (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Antimicrobial Activity
Another significant area of research is the exploration of the antimicrobial activity of benzothiazepine derivatives. Sharma et al. (1997) synthesized (±)cis-2-(4-Methoxyphenyl)-3-hydroxy/methoxy-2,3-dihydro-1,5-benzothiazepin-4[5H/5-chloroacetyl/5-(4'-methylpiperazino-1')acetyl]-ones by condensation of 2-aminobenzene thiols with methyl(±)trans-3-(4-methoxyphenyl)glycidate. These compounds were screened for their antimicrobial activity, indicating their potential as analogues of anticancer drugs and for other therapeutic applications (Sharma, Singh, Yadav, & Prakash, 1997).
Drug Design and Synthesis
Research also extends into drug design, where Singh et al. (2000) and others have synthesized various 1,5-benzothiazepine derivatives and nucleosides as part of advancing the field of drug design. These studies involve the condensation of substituted-2-aminobenzenethiols with methyl (±)trans-3-(4-methoxyphenyl)glycidate, showcasing the chemical versatility and potential pharmaceutical applications of such compounds (Singh, Sharma, Kumar, & Prakash, 2000).
Corrosion Inhibition
Additionally, benzothiazepine derivatives have been studied for their corrosion inhibition properties. Sasikala, Parameswari, and Chitra (2016) investigated the corrosion inhibition effect of benzothiazepine derivatives on mild steel in an acid medium. This research highlights the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Sasikala, Parameswari, & Chitra, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-16-9-7-14(8-10-16)23-19(25)13-29-20-11-15(12-21(26)28-2)22-17-5-3-4-6-18(17)24-20/h3-11,22H,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJAQYWJZZAPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

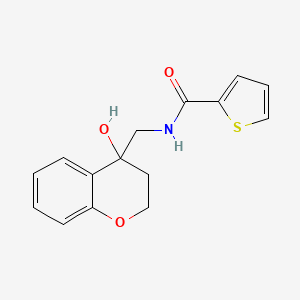
![Methyl 3-[(cyanomethyl)amino]propanoate](/img/structure/B2641746.png)
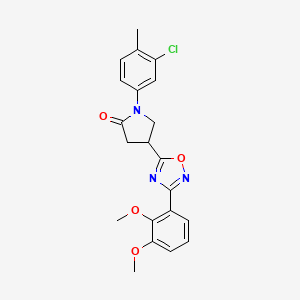
![3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride](/img/structure/B2641748.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2641750.png)
![6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride](/img/structure/B2641752.png)
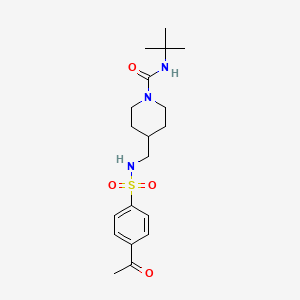

![2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2641757.png)
![2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2641758.png)
![(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641760.png)
